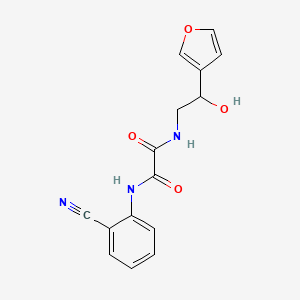

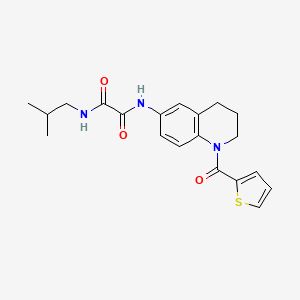

![molecular formula C10H7N3O2S B2898839 2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol CAS No. 1273577-64-2](/img/structure/B2898839.png)

2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(Methylthio)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-ol” is a type of pyrido furo pyrimidin-4 (3H)-one derivative . It belongs to a class of nitrogen-containing heterocycles, which have been extensively researched in the field of organic-medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, ethyl furo [2,3-b]pyridine-2-carboxylate reacts with ammonia to afford furo [2,3-b]pyridine-2-carboxamide. This compound, on reaction with triethyl orthoformate TEOF, gives the desired compound .Molecular Structure Analysis

The molecular structure of this compound is part of the broader family of pyridopyrimidines . These structures are of great interest due to their biological potential and have been studied extensively in the development of new therapies .Chemical Reactions Analysis

A Michael addition-type reaction has been proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Mecanismo De Acción

Target of Action

The primary targets of MFCD18633569 are protein kinases and PI3 kinase p110a . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . PI3 kinase p110a is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

MFCD18633569 exerts its action by inhibiting its primary targets. It inhibits protein kinases, thereby controlling cell growth, differentiation, migration, and metabolism . It also inhibits PI3 kinase p110a, affecting various cellular functions .

Biochemical Pathways

The inhibition of protein kinases and PI3 kinase p110a by MFCD18633569 affects several biochemical pathways. These pathways are primarily involved in cell growth, differentiation, migration, and metabolism

Result of Action

The inhibition of protein kinases and PI3 kinase p110a by MFCD18633569 can lead to the control of cell growth, differentiation, migration, and metabolism . This can result in the compound exhibiting antitumor activity . Some derivatives of the compound have also shown good activity as antioxidant agents .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its low aqueous solubility and potential toxicity at high concentrations.

Direcciones Futuras

2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol has shown great potential for various applications, and future research should focus on further exploring its mechanism of action, optimizing its synthesis method, and evaluating its efficacy and safety in preclinical and clinical studies. Additionally, future research should investigate the potential of this compound as a therapeutic agent for the treatment of various diseases and disorders, including cancer, viral infections, and neurodegenerative disorders.

Métodos De Síntesis

2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol can be synthesized using a multistep process that involves the reaction of 2-aminopyridine with 2-chloro-5-methylthiophene-3-carbaldehyde to form an intermediate compound. The intermediate is then reacted with 4-chloro-6-(2-hydroxyethylamino)pyrimidine to form this compound. The synthesis method of this compound has been optimized to achieve high yields and purity.

Aplicaciones Científicas De Investigación

2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Propiedades

IUPAC Name |

4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c1-16-10-12-6-5-3-2-4-11-9(5)15-7(6)8(14)13-10/h2-4H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCGKRLHRZJFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1)OC3=C2C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2898756.png)

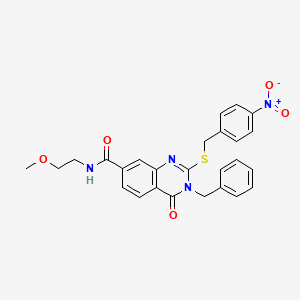

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2898757.png)

![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2898761.png)

![5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2898764.png)

![3-((2-oxopropyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2898766.png)

![1-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2898772.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2898777.png)

![Ethyl 2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2898779.png)